Lormetazepam glucuronide is a significant metabolite of lormetazepam, a benzodiazepine primarily used for its anxiolytic and sedative properties. Lormetazepam itself is indicated for the treatment of anxiety and short-term insomnia, functioning as a central nervous system depressant. The glucuronide form is created through the process of glucuronidation, which typically results in pharmacologically inactive metabolites that are more easily excreted from the body .
The synthesis of lormetazepam glucuronide involves enzymatic reactions facilitated by UDP-glucuronosyltransferases. This phase II metabolic process conjugates lormetazepam with glucuronic acid, enhancing its solubility and facilitating renal excretion.
The specific synthesis pathway includes:
The reaction leads to the formation of lormetazepam glucuronide, which has a higher molecular weight than its parent compound due to the addition of the glucuronic acid moiety .
Lormetazepam glucuronide has the following molecular formula:
Its average molecular weight is approximately 511.31 g/mol. The structure includes two chlorine atoms and multiple hydroxyl groups resulting from the glucuronidation process .
The InChI Key for lormetazepam glucuronide is NBILRGWHLWNKBM-RYQNVSPKSA-N, indicating its unique chemical identity. The compound exhibits specific stereochemistry due to the chiral centers present in the benzodiazepine framework .
Lormetazepam glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of lormetazepam and glucuronic acid. This reaction is crucial for detoxifying and eliminating drugs from the body.
The hydrolysis reaction can be represented as follows:
This reaction typically occurs under physiological conditions in the liver or kidney tissues where enzymes facilitate the breakdown .
Lormetazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA(A) receptors in the central nervous system. The binding of lormetazepam to these receptors increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
The mechanism involves:
Lormetazepam glucuronide is characterized by:
Key chemical properties include:
Lormetazepam glucuronide serves primarily as a biomarker in pharmacokinetic studies to monitor lormetazepam metabolism in clinical settings. It is also utilized in toxicology to assess drug exposure and compliance in patients undergoing treatment with benzodiazepines.
Lormetazepam glucuronide is formed exclusively via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation, representing a canonical Phase II metabolic pathway. This reaction involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid, UDPGA) to lormetazepam's C3-hydroxyl group, forming an O-glucuronide metabolite [1] [4] [9]. Unlike many benzodiazepines (e.g., diazepam) that undergo cytochrome P450-mediated Phase I oxidation prior to conjugation, lormetazepam bypasses Phase I metabolism due to its pre-existing hydroxyl group. This structural feature enables direct glucuronidation, making it the primary elimination pathway (>90% of administered dose) [4] [9]. The resulting glucuronide conjugate exhibits drastically increased hydrophilicity (logP reduced by ~3-4 units), facilitating efficient renal excretion [10].
Table 1: Key Characteristics of Lormetazepam Glucuronidation
Property | Lormetazepam Glucuronide | Significance |
---|---|---|
Conjugation Site | C3-hydroxyl group | Enables direct Phase II metabolism |
Primary Metabolic Route | Direct glucuronidation | Bypasses Phase I oxidation |
Excretion | Renal (70-80% of dose in 72h) | Facilitated by increased hydrophilicity |
Demethylation | <6% to lorazepam glucuronide | Minor pathway via CYP-independent hydrolysis |
Human UGT enzymes responsible for lormetazepam glucuronidation exhibit hepatic dominance and isoform selectivity. Studies using recombinant human UGTs and human liver microsomes identify UGT2B7 and UGT2B15 as the primary isoforms catalyzing this reaction [2] [5] [7]. UGT2B15 demonstrates stereoselectivity, glucuronidating both R- and S-lormetazepam enantiomers, though with marginally higher affinity for the R-enantiomer (Km: 29 ± 8.9 µM vs. 36 ± 10 µM) [2]. Extrahepatic isoforms UGT1A7 and UGT1A10 contribute minimally under physiological conditions but may gain relevance in hepatic impairment [2].
The reaction kinetics follow Michaelis-Menten behavior. Intrinsic clearance values (CLint = Vmax/Km) in human liver microsomes are similar for both enantiomers (~0.26 µL/min/mg protein), suggesting comparable in vivo clearance rates [2]. Ketoconazole is a notable inhibitor in vitro, reducing lormetazepam glucuronidation by >50% at therapeutic concentrations, while other drugs (e.g., codeine, valproic acid) show negligible inhibition [2]. Genetic polymorphisms in UGT2B15 (e.g., UGT2B152 allele, D85Y) may contribute to interindividual variability in glucuronidation efficiency, though clinical pharmacogenetic data specific to lormetazepam remain limited [7].
Lormetazepam glucuronidation exhibits distinct kinetic and metabolic profiles compared to structurally related 3-hydroxy-benzodiazepines:
Table 2: Glucuronidation Kinetics of 3-Hydroxy-Benzodiazepines in Human Liver Microsomes
Benzodiazepine | Primary UGT Isoforms | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |
---|---|---|---|---|
Lormetazepam | UGT2B7, UGT2B15 | 29-36 | 7.4-10 | 0.26 |
Lorazepam | UGT2B7, UGT2B15 | 300-400 | ~15 | ~0.04 |
Temazepam | UGT2B7, UGT2B15 | ~100 | ~6 | ~0.06 |
Oxazepam | UGT1A9, UGT2B7, UGT2B15 | ~200 | 2-3 | ~0.01 |
Significant species-dependent differences exist in lormetazepam glucuronidation capacity:
Aging significantly impacts glucuronide disposition across species. Elderly humans show a ~67% increase in the plasma half-life of lormetazepam glucuronide (12h vs 20h) due to age-related decline in renal function, whereas similar changes are less pronounced in aged rodents [1] [4]. Liver disease (cirrhosis) reduces glucuronide formation rates by 30-50% and increases systemic exposure to the aglycone, while uremia primarily impairs renal excretion of the conjugate without significantly affecting formation kinetics [3] [4].
Table 3: Interspecies Variability in Lormetazepam Glucuronide Disposition
Species | Glucuronide Formation Rate | Primary Excretion Route | Enterohepatic Recirculation | Impact of Aging |
---|---|---|---|---|
Human | High (CLH: ~200 ml/min) | Renal (70-80%) | Minimal (<5%) | t1/2 ↑67% (12h→20h) |
Rhesus Monkey | Moderate | Renal/Biliary | Moderate | Limited data |
Rat/Mouse | High (faster than human) | Biliary (40%) | Significant | Minimal t1/2 change |
Cat | Negligible | N/A | N/A | N/A |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: